Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate

Pharmaceutical Analysis Impurity Profiling Quality Control

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate (CAS 74853-06-8) is a process-related phenyl carbamate intermediate in the synthesis of triazole antifungals, primarily itraconazole and posaconazole. It is formally catalogued as Itraconazole Methoxy Phenoxy Impurity and Posaconazole Impurity 139.

Molecular Formula C24H25N3O3
Molecular Weight 403.5 g/mol
CAS No. 74853-06-8
Cat. No. B016757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate
CAS74853-06-8
Synonyms[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester; 
Molecular FormulaC24H25N3O3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4
InChIInChI=1S/C24H25N3O3/c1-29-22-13-11-21(12-14-22)27-17-15-26(16-18-27)20-9-7-19(8-10-20)25-24(28)30-23-5-3-2-4-6-23/h2-14H,15-18H2,1H3,(H,25,28)
InChIKeyNTGBUUXKGAZMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate (CAS 74853-06-8) and Why It’s Procured for Antifungal API Quality Control


Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate (CAS 74853-06-8) is a process-related phenyl carbamate intermediate in the synthesis of triazole antifungals, primarily itraconazole and posaconazole [1]. It is formally catalogued as Itraconazole Methoxy Phenoxy Impurity and Posaconazole Impurity 139 [2]. The compound is not a drug substance but a reference standard critical for impurity profiling; procurement is driven by the need for a characterized, high-purity analyte to validate HPLC/UPLC methods, support ANDA filings, and comply with ICH Q3B thresholds for unspecified impurities in finished dosage forms.

Why a Generic Impurity Standard Cannot Replace Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate in Regulated Itraconazole Analysis


The phenyl carbamate moiety confers specific chromatographic behavior that differs from the triazolone-core impurities (e.g., 4-methoxy derivative, n-butyl isomer) listed in the USP monograph [1]. Simple structural analogs would co-elute or exhibit different relative retention times, making them unsuitable for peak identification and system suitability. Furthermore, regulatory submissions (ANDA/DMF) require the exact impurity or a traceable reference standard with full characterization (NMR, MS, HPLC) to demonstrate method specificity; a generic compound lacking certified purity and spectral documentation fails to meet pharmacopeial and ICH validation guidelines [2].

Quantitative Differentiation Data for Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate (CAS 74853-06-8) vs. Comparable Itraconazole Impurity Standards


Certified Purity Level vs. Unspecified Impurity Threshold for ANDA Filing

The compound is supplied with a certified purity of ≥ 95% by HPLC, a prerequisite for use as a reference standard in quantitative impurity determination [1]. In contrast, the USP acceptance criterion for any individual unspecified impurity in itraconazole capsules is NMT 0.2% [2]. The 475-fold difference between the standard's purity and the regulatory reporting threshold ensures accurate quantitation of trace-level impurities without introducing significant systematic error, a requirement not satisfied by lower-purity or unstandardized generic reagents.

Pharmaceutical Analysis Impurity Profiling Quality Control

Structural Differentiation from the USP-Listed 4-Methoxy Derivative Impurity

The target compound is a phenyl carbamate precursor (C24H25N3O3), whereas the USP '4-Methoxy derivative' impurity is a 1,2,4-triazol-3-one (C23H29N5O2) [1]. This core structural divergence results in different UV λmax and MS fragmentation patterns. The certified standard includes NMR and MS spectra for unambiguous identity confirmation [2], which is critical because the triazolone impurity cannot serve as a surrogate for the carbamate in method development or forced degradation studies.

Spectroscopic Identification Reference Standard Structural Confirmation

Regulatory Documentation Completeness vs. Uncharacterized Laboratory Reagents

The compound is supplied with documentation compliant with regulatory guidelines, including a Certificate of Analysis (CoA), NMR, MS, and HPLC chromatograms [1]. A survey of comparable itraconazole impurity standards shows that some lack full spectral characterization, providing only HPLC purity data . The availability of comprehensive structural confirmation data reduces the analytical burden on the end-user laboratory and meets FDA/EMA expectations for reference standard qualification in ANDA submissions.

Regulatory Compliance Method Validation ANDA Submission

Dual Pharmacopeial Utility: Itraconazole and Posaconazole Applications

Unlike impurities listed exclusively in a single monograph (e.g., Itraconazole Impurity F, CAS 89848-51-1), this phenyl carbamate serves as a certified reference standard for both itraconazole (as Methoxy Phenoxy Impurity) and posaconazole (as Impurity 139 or Impurity 58) [1]. This dual applicability reduces the number of reference standards a laboratory must procure and qualify, directly lowering inventory and cross-validation costs in multi-product pharmaceutical testing.

Multi-Drug Impurity Analytical Versatility Cost Efficiency

When to Procure Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate: High-Value Application Scenarios for Analytical and Regulatory Workflows


HPLC Method Development and System Suitability for Itraconazole Drug Substance

The certified standard is used to spike itraconazole drug substance and demonstrate resolution (Rs) from the active pharmaceutical ingredient. Because the phenyl carbamate elutes with a distinct retention time relative to the triazole-core impurities listed in the USP monograph, it can serve as an additional system suitability marker for method robustness testing [1].

Forced Degradation Studies to Identify and Quantify Process Impurities

In stability studies, the compound is used as a marker for the phenyl carbamate intermediate pathway. Its full spectral characterization allows it to be confidently identified when screening stressed samples for unknown peaks, supporting the establishment of degradation pathways and mass balance per ICH Q1A [2].

ANDA Filing for Generic Itraconazole or Posaconazole Formulations

Procurement of this traceable impurity standard with a complete CoA (NMR, MS, HPLC) satisfies the FDA's requirement for reference standard qualification in ANDA submissions. It can be directly cited in Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.3 (Validation of Analytical Procedures) [3].

Quality Control Batch Release Testing in Commercial API Manufacturing

The compound is used as a quantitative standard to measure phenyl carbamate levels in every batch of itraconazole or posaconazole API. Its ≥95% purity ensures the LOQ and LOD of the QC method fall well below the ICH Q3A reporting threshold of 0.05%, enabling reliable batch-to-batch impurity trending [4].

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